molecular formula C12H11Cl3N4O B14093766 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide

5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide

Cat. No.: B14093766
M. Wt: 333.6 g/mol
InChI Key: ICARZNPMUNEDAI-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide is a compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their versatile chemical properties .

Preparation Methods

The synthesis of 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,4,6-trichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to the disruption of key biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide include other amino-pyrazole derivatives such as 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole and 5-Amino-3-ethyl-1-(2,4,6-dichlorophenyl)pyrazole. These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C12H11Cl3N4O

Molecular Weight

333.6 g/mol

IUPAC Name

5-amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C12H11Cl3N4O/c1-2-8-9(12(17)20)11(16)19(18-8)10-6(14)3-5(13)4-7(10)15/h3-4H,2,16H2,1H3,(H2,17,20)

InChI Key

ICARZNPMUNEDAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C(=O)N)N)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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